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Compound of Interest

Compound Name: 2,5-Dibromopyrimidine

Cat. No.: B1337857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Dibromopyrimidine is a versatile heterocyclic building block of significant interest in

medicinal chemistry and materials science. Its two bromine atoms, situated at electronically

distinct positions on the pyrimidine ring, offer differential reactivity, enabling selective

functionalization through a variety of cross-coupling reactions. This guide provides a

comprehensive overview of the synthesis, chemical properties, and reactivity of 2,5-
dibromopyrimidine, with a focus on its application in the development of novel therapeutics

and functional materials.

Physicochemical Properties
2,5-Dibromopyrimidine is a white to off-white solid with a melting point of 82-86 °C.[1] It is

soluble in many common organic solvents.
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Property Value Reference

Molecular Formula C₄H₂Br₂N₂ [2][3][4]

Molecular Weight 237.88 g/mol [1][2][3][4]

CAS Number 32779-37-6 [1][2][3][4]

Melting Point 82-86 °C [1]

Appearance White to off-white solid [3]

Purity ≥96% [4]

Synthesis of 2,5-Dibromopyrimidine
Several synthetic routes to 2,5-dibromopyrimidine have been reported, often starting from

readily available pyrimidine precursors.

From 5-Bromo-2-chloropyrimidine
A common and cost-effective method involves the reaction of 5-bromo-2-chloropyrimidine with

hydrogen bromide in a non-aqueous acidic solvent.[5][6]

Experimental Protocol:

A suspension of 5-bromo-2-chloropyrimidine (135 g) in a 33% by weight solution of hydrogen

bromide in glacial acetic acid (1250 ml) is stirred at 20°C for 6 hours. The reaction mixture is

then poured into a ten-fold excess of water. The precipitated solid is collected by filtration and

dried to yield 2,5-dibromopyrimidine. This process typically results in a yield of approximately

62% with a purity of >95% as determined by HPLC.[6]

From 2-Amino-5-bromopyrimidine
Another synthetic approach starts with the diazotization of 2-amino-5-bromopyrimidine followed

by a Sandmeyer-type reaction.

Experimental Protocol:
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To a cooled (0-4 °C) solution of 5-bromo-2-aminopyrimidine in aqueous hydrogen bromide and

bromine, a solution of sodium nitrite is added dropwise over 3 hours. The reaction is

maintained under an inert atmosphere. This method can achieve a yield of 73.2%.

Reactivity and Key Transformations
The electron-deficient nature of the pyrimidine ring and the presence of two bromine atoms

make 2,5-dibromopyrimidine a versatile substrate for various palladium-catalyzed cross-

coupling reactions. The C2 and C5 positions exhibit different reactivities, allowing for

regioselective functionalization. Generally, the C2 position is more reactive towards nucleophilic

substitution and oxidative addition in palladium-catalyzed reactions.[5] However, the specific

reaction conditions, including the choice of catalyst, ligand, and base, can influence the

regioselectivity.[5][7]

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds

between 2,5-dibromopyrimidine and various aryl or heteroaryl boronic acids. This reaction is

widely used in the synthesis of biologically active compounds and functional materials.[8]

Careful control of reaction conditions is necessary to achieve mono- or di-substitution.[5]

Experimental Protocol for Mono-arylation:

To a dry Schlenk flask are added 2,5-dibromopyrimidine (1.0 mmol), the desired arylboronic

acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated

and backfilled with an inert gas. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5

mol%), is then added. Anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, is

introduced via syringe. The reaction mixture is heated to 80-100 °C and monitored by TLC or

LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl

acetate, and washed with water and brine. The organic layer is dried and concentrated, and the

product is purified by column chromatography.[5]
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Caption: A generalized catalytic cycle for the Stille cross-coupling reaction.
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Catalyst Solvent
Temperatur
e (°C)

Time (h) Yield (%) Notes

Pd(PPh₃)₄ DMF 100 Varies Good
General

conditions. [5]

Pd(OAc)₂/Da

bco
- - - -

Efficient

system for

Stille

coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of carbon-nitrogen bonds. [9]This reaction is instrumental in preparing arylamines

from aryl halides and is widely used in pharmaceutical synthesis. [9] Experimental Protocol:

A reaction vessel is charged with 2,5-dibromopyrimidine (1.0 equiv), the desired amine (1.1

equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable ligand (e.g., RuPhos), and a base

like NaOtBu in a solvent such as toluene. The reaction is conducted under an inert atmosphere

at elevated temperatures. The progress of the reaction is monitored, and upon completion, the

product is isolated and purified. [5] Logical Flow of Buchwald-Hartwig Amination
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Logical Flow of Buchwald-Hartwig Amination

Starting Materials:
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Caption: A simplified logical workflow for the Buchwald-Hartwig amination reaction.
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Catalyst/
Ligand

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%) Notes

Pd(OAc)₂ /

RuPhos
NaOtBu Toluene Elevated Varies Good

General

conditions.

[5]

Pd₂(dba)₃ /

Xantphos
Cs₂CO₃

Toluene or

Dioxane
Elevated Varies Good

For related

5-bromo-2-

chloropyri

midine.

[10]

Applications in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in

kinase inhibitors due to its structural similarity to the purine core of ATP. [10]Derivatives of 2,5-
dibromopyrimidine are valuable intermediates in the synthesis of potent and selective kinase

inhibitors.

Kinase Inhibitor Synthesis
2,5-Diaminopyrimidine derivatives have been developed as covalent irreversible inhibitors of

Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies. [11]These inhibitors often

feature an acrylamide moiety that forms a covalent bond with a cysteine residue in the active

site of the kinase. [10] Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway
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Caption: Inhibition of the BTK signaling pathway by 2,5-diaminopyrimidine-based inhibitors.

Applications in Materials Science
The ability to introduce various functional groups onto the pyrimidine core through cross-

coupling reactions makes 2,5-dibromopyrimidine a valuable building block for the synthesis of

novel organic electronic materials. Pyrimidine-containing conjugated polymers have been

synthesized and investigated for their semiconducting properties. The electron-deficient nature

of the pyrimidine ring can be exploited to tune the electronic properties of these materials. [12]
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Conclusion
2,5-Dibromopyrimidine is a highly versatile and valuable reagent in modern organic

synthesis. Its differential reactivity at the C2 and C5 positions allows for the selective

introduction of a wide range of substituents through well-established palladium-catalyzed

cross-coupling reactions. The resulting functionalized pyrimidines are key intermediates in the

development of new pharmaceuticals, particularly kinase inhibitors, and in the design of novel

organic materials with tailored electronic properties. The detailed experimental protocols and

reactivity data presented in this guide are intended to facilitate the work of researchers in

harnessing the full potential of this important heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemistry of 2,5-
Dibromopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337857#introduction-to-2-5-dibromopyrimidine-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1337857#introduction-to-2-5-dibromopyrimidine-chemistry
https://www.benchchem.com/product/b1337857#introduction-to-2-5-dibromopyrimidine-chemistry
https://www.benchchem.com/product/b1337857#introduction-to-2-5-dibromopyrimidine-chemistry
https://www.benchchem.com/product/b1337857#introduction-to-2-5-dibromopyrimidine-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1337857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

